Boc-D-Alaninyl tosylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23NO5S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H23NO5S/c1-11-6-8-13(9-7-11)22(18,19)20-10-12(2)16-14(17)21-15(3,4)5/h6-9,12H,10H2,1-5H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
KLEPSZKPAIHWIS-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Boc D Alaninyl Tosylate and Analogous Structures
Preparation of N-Boc-D-Alanine Precursors
The initial steps in the synthesis focus on the preparation of a suitable N-protected D-alanine derivative. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the amino functionality due to its stability under various reaction conditions and its facile removal under mild acidic conditions. guidechem.comnih.gov
N-Protection Strategies for D-Alanine Amino Functionality
The protection of the amino group of D-alanine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. guidechem.comchemicalbook.com This reaction introduces the Boc group, forming N-Boc-D-alanine. The choice of base and solvent can influence the reaction efficiency. Common bases include sodium hydroxide (B78521), and the reaction is often carried out in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or dioxane. chemicalbook.com
For instance, a common procedure involves dissolving D-alanine in an aqueous solution of sodium hydroxide, followed by the addition of (Boc)₂O in THF. chemicalbook.com The reaction mixture is stirred at room temperature to ensure complete reaction. After the reaction, the N-Boc-D-alanine is isolated by acidification of the aqueous layer and extraction with an organic solvent. chemicalbook.com
| Reagent | Role | Typical Conditions |
| D-Alanine | Starting material | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc protecting group source | 1.1-1.3 equivalents |
| Sodium hydroxide (NaOH) | Base | 1.5 equivalents |
| Tetrahydrofuran (THF)/Water | Solvent | Mixture, room temperature |
Esterification of Carboxylic Acid Functionality in N-Boc-D-Alanine
With the amino group protected, the carboxylic acid functionality of N-Boc-D-alanine can be esterified. This is a crucial step for subsequent reactions, particularly for the introduction of the tosylate group on a modified side chain. A common method for esterification is the reaction of N-Boc-D-alanine with an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF). orgsyn.org
This reaction proceeds via an SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the alkyl halide to form the corresponding ester. The reaction is typically carried out at room temperature or with gentle heating to ensure completion. orgsyn.org
| Reagent | Role | Typical Conditions |
| N-Boc-D-alanine | Starting material | - |
| Methyl iodide | Alkylating agent | 2 equivalents |
| Potassium carbonate (K₂CO₃) | Base | 1.1 equivalents |
| Dimethylformamide (DMF) | Solvent | 0°C to room temperature |
Introduction of the Tosylate Moiety on Alanine (B10760859) Derivatives
The introduction of the tosylate group is a key step in the synthesis of the target compound. This is typically achieved by converting a hydroxyl group into a tosylate ester. Therefore, a hydroxyl-containing derivative of D-alanine is required.
Synthesis of Beta-Hydroxy D-Alanine Derivatives for O-Tosylation
A suitable precursor for O-tosylation is an N-Boc-D-serine derivative, which is a beta-hydroxy D-alanine analog. N-Boc-D-serine can be prepared from D-serine using similar N-protection strategies as described for D-alanine. nih.gov The resulting N-Boc-D-serine can then be esterified, for example, to its methyl ester, following the procedures outlined in section 2.1.2. orgsyn.orgsemanticscholar.org This provides N-Boc-D-serine methyl ester, a key intermediate containing a primary hydroxyl group that can be tosylated.
Methods for P-Toluenesulfonylation of Hydroxyl Groups in Boc-Protected Amino Alcohol Scaffolds
The p-toluenesulfonylation (tosylation) of the primary hydroxyl group in N-Boc-D-serine methyl ester is a critical transformation. This reaction is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, in an anhydrous solvent like dichloromethane (B109758) (DCM) at low temperatures. semanticscholar.orgnih.gov
The reaction mechanism involves the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of tosyl chloride, leading to the displacement of the chloride ion and the formation of the tosylate ester. youtube.com The base serves to neutralize the HCl generated during the reaction.
| Reagent | Role | Typical Conditions |
| N-Boc-D-serine methyl ester | Substrate | - |
| p-Toluenesulfonyl chloride (TsCl) | Tosylating agent | 1.1-1.5 equivalents |
| Pyridine | Base and solvent | Anhydrous, 0°C to room temperature |
| Dichloromethane (DCM) | Solvent (optional) | Anhydrous, 0°C to room temperature |
Considerations for Stereochemical Integrity During Tosylation Reactions
A significant advantage of the tosylation reaction is that it proceeds with retention of configuration at the chiral center bearing the hydroxyl group. youtube.com The reaction does not involve the breaking of the C-O bond of the alcohol. The alcohol oxygen attacks the sulfonyl chloride, and the C-O bond remains intact throughout the process. youtube.com
Alternative Synthetic Routes to Boc-D-Alaninyl Tosylate Derivatives
The synthesis of this compound and its analogs can be approached through various alternative methodologies beyond classical esterification. These routes often leverage direct functionalization of readily available precursors or build upon the inherent chirality of existing synthons to achieve the desired stereochemistry and functionality.
Direct Functionalization Approaches
Direct functionalization strategies aim to introduce the tosylate group onto a Boc-D-alanine scaffold in a direct manner. While the direct conversion of the carboxylic acid of Boc-D-alanine to a tosyl ester is not a commonly reported transformation, analogous reactions provide a conceptual framework.
One plausible, though less conventional, approach could involve the activation of the carboxylic acid of Boc-D-alanine followed by reaction with a suitable tosylate-containing nucleophile. However, a more chemically robust and widely applicable direct functionalization route proceeds via the corresponding amino alcohol, Boc-D-alaninol. This intermediate is readily prepared by the reduction of Boc-D-alanine.
The synthesis of the key intermediate, N-Boc-D-alaninol, commences with the protection of the amino group of D-alanine with di-tert-butyl dicarbonate to yield N-Boc-D-alanine. Subsequent reduction of the carboxylic acid functionality affords N-Boc-D-alaninol guidechem.com. The hydroxyl group of this chiral amino alcohol can then be directly tosylated.
A standard method for the tosylation of an alcohol involves the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in an appropriate solvent like dichloromethane. This reaction proceeds via the formation of a sulfonate ester, yielding this compound.
| Reactant | Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| N-Boc-D-alaninol | p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) | 0 °C to room temperature |
Another sophisticated method for the direct tosylation of the hydroxyl group of Boc-D-alaninol is the Mitsunobu reaction. This reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including tosylates, with inversion of stereochemistry if the alcohol is chiral at that center organic-chemistry.org. In the context of Boc-D-alaninol, where the stereocenter is adjacent to the hydroxyl-bearing carbon, the reaction would proceed with retention of the D-alanine configuration. The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by p-toluenesulfonamide (B41071) or a tosylate salt nih.govorganic-chemistry.orgresearchgate.nettudublin.ie.
Derivatization from Pre-Existing Chiral Synthons
The synthesis of this compound derivatives can effectively utilize pre-existing chiral synthons, with D-alanine itself being the most logical and readily available starting material. This approach, often referred to as a chiral pool synthesis, leverages the defined stereochemistry of the starting material to ensure the enantiopurity of the final product researchgate.net.
The synthetic sequence commences with the readily available chiral synthon, D-alanine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is a standard procedure in peptide synthesis and affords N-Boc-D-alanine in high yield guidechem.com.
The carboxylic acid of N-Boc-D-alanine is then reduced to the corresponding primary alcohol, N-Boc-D-alaninol. A variety of reducing agents can be employed for this transformation, with lithium aluminium hydride (LiAlH₄) or borane (B79455) reagents being common choices google.com. The resulting N-Boc-D-alaninol is a key chiral building block.
The final step is the tosylation of the hydroxyl group of N-Boc-D-alaninol. As detailed in the previous section, this can be achieved using p-toluenesulfonyl chloride in the presence of a base nih.gov. This sequence of reactions, starting from the chiral synthon D-alanine, provides a reliable and stereocontrolled route to this compound.
| Starting Material (Chiral Synthon) | Step 1: Protection | Intermediate 1 | Step 2: Reduction | Intermediate 2 | Step 3: Tosylation | Final Product |
|---|---|---|---|---|---|---|
| D-Alanine | Boc₂O, Base | N-Boc-D-alanine | Reducing Agent (e.g., LiAlH₄) | N-Boc-D-alaninol | TsCl, Base | This compound |
This strategy is exemplified in broader synthetic contexts where chiral amino acids are converted to valuable intermediates. For instance, D-phenylalaninol and (-)-N-Boc-D-α-phenylglycinol are utilized as chiral building blocks in the synthesis of pharmaceuticals nih.gov. The conversion of a chiral amino acid to its corresponding amino alcohol and subsequent functionalization is a well-established pathway in medicinal chemistry.
Reaction Mechanisms and Chemical Reactivity of Boc D Alaninyl Tosylate Derivatives
Nucleophilic Displacement Reactions of the Tosylate Group
The conversion of the hydroxyl group in Boc-D-alaninol to a tosylate transforms it from a poor leaving group (hydroxide, HO⁻) into a very good one (tosylate, TsO⁻). masterorganicchemistry.com The tosylate anion is a weak base, stabilized by resonance across its sulfonate group, which facilitates its departure during nucleophilic substitution. chemistrysteps.com This activation is crucial for enabling a wide range of synthetic transformations at the primary carbon.
The primary carbon bearing the tosylate group in Boc-D-alaninyl tosylate is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. youtube.com In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group in a single, concerted step. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the attacking nucleophile. youtube.com This pathway allows for the direct formation of new carbon-heteroatom or carbon-carbon bonds with a variety of nucleophiles.
The Finkelstein reaction and its variations provide a classic and efficient method for introducing halogens by displacing a leaving group, such as a tosylate. organic-chemistry.org This SN2 process typically involves treating the tosylate with an excess of an alkali metal halide salt in a polar aprotic solvent. The choice of solvent can be critical; for instance, using sodium iodide in acetone (B3395972) drives the reaction forward as the sodium tosylate byproduct is insoluble and precipitates out of the solution. organic-chemistry.org This method is effective for preparing the corresponding iodo, bromo, and chloro derivatives of this compound.
Table 1: Representative Conditions for Finkelstein-type Halogenation of this compound
| Nucleophile Source | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Iodide (NaI) | Acetone | Reflux, 4-12 h | tert-butyl ((2R)-1-iodopropan-2-yl)carbamate |
| Lithium Bromide (LiBr) | DMF | 50-80 °C, 6-18 h | tert-butyl ((2R)-1-bromopropan-2-yl)carbamate |
Sulfur and selenium-based nucleophiles, such as thiolates (RS⁻) and selenolates (RSe⁻), are highly effective in SN2 reactions due to their strong nucleophilicity. libretexts.org The reaction of this compound with these nucleophiles provides a direct route to protected chiral cysteine and selenocysteine (B57510) derivatives. These reactions are typically performed under basic conditions to generate the anionic nucleophile in situ from the corresponding thiol or selenol.
Table 2: Conditions for Selenation and Sulfenation of this compound
| Nucleophile | Base / Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Thiophenoxide (PhSNa) | THF / DMF | Room Temp, 2-6 h | tert-butyl ((2R)-1-(phenylthio)propan-2-yl)carbamate |
| Sodium Hydrosulfide (NaSH) | Ethanol / Water | Room Temp, 4-8 h | tert-butyl ((2R)-1-mercaptopropan-2-yl)carbamate |
The displacement of the tosylate group by a cyanide anion (CN⁻) is a valuable carbon-carbon bond-forming reaction. This SN2 transformation extends the carbon chain by one unit, yielding a nitrile. The resulting product can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, making this a versatile synthetic step. The reaction is typically carried out using sodium or potassium cyanide in polar aprotic solvents like DMSO or DMF to ensure the solubility of the cyanide salt and to accelerate the SN2 rate. masterorganicchemistry.com
Table 3: Representative Conditions for Cyanation of this compound
| Nucleophile Source | Solvent | Typical Conditions | Product |
|---|---|---|---|
| Sodium Cyanide (NaCN) | DMSO | 60-90 °C, 8-16 h | tert-butyl ((2R)-1-cyanopropan-2-yl)carbamate |
The stereochemical outcome of nucleophilic displacement reactions is a critical consideration in asymmetric synthesis. The process of converting Boc-D-alaninol to its tosylate involves the reaction at the hydroxyl's oxygen atom, not the adjacent chiral carbon. Therefore, the C-O bond of the stereocenter is not broken, and the (R) configuration of the chiral center is fully retained during the tosylation step. masterorganicchemistry.comlibretexts.org
However, the subsequent SN2 displacement of the tosylate group proceeds via a "backside attack" by the nucleophile, which occurs at the primary (C1) carbon. masterorganicchemistry.com A fundamental characteristic of the SN2 mechanism is the inversion of the stereochemical configuration at the carbon atom undergoing attack. youtube.comyoutube.com In the case of this compound, the reaction does not occur at the chiral center (C2) but at the adjacent achiral C1 position. Consequently, while the substitution event itself involves a Walden inversion at C1, the absolute configuration of the existing chiral center (C2) remains unaffected. The product of the SN2 reaction will therefore retain the original (R) configuration of the alaninol backbone.
SN2 Transformations with Various Nucleophiles.
Elimination Reactions and Olefin Formation from Tosylate Precursors
While primary tosylates are excellent substrates for SN2 reactions, they can also undergo elimination reactions to form olefins, typically through an E2 (bimolecular elimination) mechanism. libretexts.org For an E2 reaction to occur, a strong base is required to abstract a proton from the carbon adjacent to the leaving group (the β-carbon), in a concerted step with the departure of the tosylate.
For this compound, the SN2 pathway is generally favored, especially with good, non-bulky nucleophiles. To promote elimination over substitution, a strong, sterically hindered base is typically employed. libretexts.org Bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are effective for this purpose, as their bulkiness inhibits them from acting as nucleophiles in an SN2 attack, thereby favoring the E2 pathway. The product of such an elimination reaction would be the corresponding N-Boc protected allylamine. E1 (unimolecular elimination) reactions are not a viable pathway for primary tosylates like this compound due to the high energy and instability of the primary carbocation intermediate that would need to form. masterorganicchemistry.com
Table 4: Compound Names Mentioned in the Article
| Compound Name | Systematic Name |
|---|---|
| This compound | tert-butyl ((2R)-1-(tosyloxy)propan-2-yl)carbamate |
| Boc-D-alaninol | tert-butyl ((2R)-1-hydroxypropan-2-yl)carbamate |
| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate |
| Lithium diisopropylamide | Lithium N,N-bis(propan-2-yl)azanide |
E1 and E2 Pathway Considerations
Elimination reactions of this compound to form dehydroalanine (B155165) derivatives can, in principle, proceed via either a unimolecular (E1) or bimolecular (E2) pathway. The predominant mechanism is highly dependent on the reaction conditions, particularly the nature of the base employed.
The E1 mechanism is a two-step process initiated by the departure of the tosylate leaving group to form a carbocation intermediate. This is followed by deprotonation by a weak base to yield the alkene. E1 reactions are typically favored by the use of weak bases and polar protic solvents, which can stabilize the carbocation intermediate. However, for a primary tosylate such as this compound, the formation of a primary carbocation is energetically unfavorable, making the E1 pathway less likely under most conditions.
The E2 mechanism , in contrast, is a concerted, one-step process where a base abstracts a proton from the α-carbon, and the tosylate group departs simultaneously, leading to the formation of a double bond. nih.gov This pathway is favored by the use of strong, non-nucleophilic bases. chemistrysteps.commasterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. youtube.com Given that this compound is a primary tosylate, the E2 mechanism is generally the more probable pathway for elimination, especially when a strong base is utilized.
| Factor | E1 Pathway | E2 Pathway | Relevance to this compound |
| Substrate | Favored by tertiary substrates | Favored by primary and secondary substrates | As a primary tosylate, the E2 pathway is favored. |
| Base | Favored by weak bases | Favored by strong bases | The choice of base is critical in directing the reaction. |
| Solvent | Favored by polar protic solvents | Less dependent on solvent polarity | --- |
| Kinetics | Unimolecular | Bimolecular | The reaction rate can provide insight into the mechanism. |
Formation of Dehydroalanine Derivatives
The primary product of the elimination reaction of this compound is the corresponding Boc-protected dehydroalanine derivative. This transformation is a key step in the synthesis of peptides containing this non-proteinogenic amino acid. Dehydroalanine residues are valuable intermediates in peptide chemistry, serving as precursors for the synthesis of other modified amino acids, such as selenocysteine. rsc.org
The formation of dehydroalanine from N-protected serine derivatives, which are structurally analogous to alanine (B10760859) tosylates, has been well-documented. wikipedia.org These reactions typically involve the conversion of the hydroxyl group of serine into a good leaving group, such as a tosylate or mesylate, followed by base-mediated elimination. For instance, a one-pot synthesis of dehydroalanine esters has been achieved through a cesium carbonate-mediated simultaneous esterification and elimination of N-protected serines. nih.gov Similarly, the elimination of the tosylate group from this compound using a suitable base affords the desired dehydroalanine derivative.
Rearrangement Reactions Involving the Tosylate Group
While elimination is the predominant reaction pathway for this compound, the potential for rearrangement reactions involving the tosylate group should be considered, particularly under conditions that might favor intramolecular processes.
One possible rearrangement could involve the neighboring group participation of the Boc-protected amino group. The carbamate (B1207046) moiety of the Boc group could act as an internal nucleophile, displacing the tosylate group to form a cyclic intermediate, such as a five-membered oxazolidinone ring. researchgate.net Such intramolecular cyclizations have been observed in related systems. For example, the intramolecular reaction of amination of intermediate products of O-tosylation of β-aminopropioamidoximes has been reported. mdpi.com Although direct evidence for this specific rearrangement in this compound is not prevalent in the literature, the structural prerequisites for such a reaction are present. The likelihood of this pathway would be influenced by reaction conditions, such as solvent and temperature, which could favor intramolecular cyclization over intermolecular reactions or elimination.
Compatibility with Orthogonal Protecting Group Strategies
The utility of this compound in multistep peptide synthesis is heavily reliant on its compatibility with orthogonal protecting group strategies. This necessitates that the Boc and tosylate functionalities can be manipulated independently of one another. fiveable.meorganic-chemistry.orgnih.gov
Applications of Boc D Alaninyl Tosylate As a Chiral Building Block in Complex Chemical Synthesis
Synthesis of Non-Natural D-Amino Acids and Analogues
The synthesis of non-natural amino acids is of significant interest in medicinal chemistry and drug discovery, as their incorporation into peptides and other molecules can lead to enhanced biological activity and stability. Boc-D-Alaninyl tosylate provides a convenient starting point for the preparation of a range of D-amino acid derivatives.
Incorporation of Diverse Side Chains via Tosylate Displacement
The tosylate group in this compound is an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This reactivity is harnessed to introduce diverse side chains at the β-position of the D-alanine scaffold, leading to the synthesis of various non-natural D-amino acids. The stereochemistry at the α-carbon is retained during the SN2 reaction, ensuring the chirality of the final product.
The general scheme for this transformation involves the reaction of this compound with a suitable nucleophile, such as organocuprates, enolates, or other carbon and heteroatom nucleophiles. This approach allows for the introduction of alkyl, aryl, and other functionalized side chains.
Table 1: Examples of Non-Natural D-Amino Acids Synthesized from this compound
| Nucleophile | Resulting D-Amino Acid Analogue |
| Organocuprate (e.g., R₂CuLi) | β-Alkyl-D-alanine derivatives |
| Enolate | γ-Keto-D-amino acid derivatives |
| Thiolate (e.g., RS⁻) | S-Substituted-β-thio-D-alanine derivatives |
| Azide (N₃⁻) | β-Azido-D-alanine |
Asymmetric Synthesis of Alpha- and Beta-Substituted D-Alanine Derivatives
Beyond simple side chain introduction, this compound can be utilized in more complex asymmetric syntheses to generate α- and β-substituted D-alanine derivatives. By employing chiral auxiliaries or catalysts in conjunction with the inherent chirality of the starting material, a high degree of stereocontrol can be achieved.
For the synthesis of α-substituted derivatives, the strategy often involves the generation of a chiral enolate from a derivative of Boc-D-alanine, followed by alkylation. In the case of β-substituted derivatives, the tosylate's reactivity is again key, allowing for conjugate addition-type reactions with various nucleophiles in the presence of a chiral catalyst to control the formation of a new stereocenter.
Role in Peptide and Peptidomimetic Synthesis
The incorporation of D-amino acids into peptides can significantly impact their conformational properties and biological activity, often leading to increased resistance to enzymatic degradation. This compound serves as a valuable precursor for the introduction of D-alanine and its derivatives into peptide chains.
Construction of Modified D-Peptide Backbones
In the realm of peptidomimetics, where the natural peptide backbone is altered to achieve desired properties, this compound can be used to introduce modifications. The tosylate group can be displaced by nucleophiles that are part of a growing peptide chain or a backbone-modifying unit. This allows for the creation of non-natural peptide linkages and the construction of D-peptide backbones with altered conformational preferences and functionalities.
Synthesis of Constrained Peptide Structures
Constraining the conformation of a peptide can lock it into its bioactive shape, leading to enhanced potency and selectivity. This compound can be a key component in the synthesis of such constrained structures. For instance, the tosylate can be displaced intramolecularly by a nucleophilic side chain within the same peptide to form cyclic peptides. Alternatively, it can be used in intermolecular reactions to create cross-linked or stapled peptides, where the D-alanine moiety acts as a chiral scaffold.
Precursor for Chiral Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is crucial for advancing asymmetric catalysis. The chiral backbone of this compound makes it an attractive starting material for the synthesis of these important molecules. rsc.org
A common strategy involves the reduction of the carboxyl group of Boc-D-alanine to the corresponding amino alcohol, followed by tosylation of the primary alcohol. The resulting Boc-D-alaninol tosylate can then undergo nucleophilic substitution with phosphines or other coordinating groups to generate chiral ligands. rsc.org Specifically, β-aminophosphine derivatives, which are valuable as both organocatalysts and ligands in metal-catalyzed reactions, can be synthesized from N-Boc-protected alanine (B10760859). rsc.org These ligands often find application in a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.
Similarly, the functional handles present in this compound can be elaborated to produce novel organocatalysts. The chiral amine, after deprotection of the Boc group, can serve as a key element in catalysts for reactions such as aldol (B89426) and Mannich reactions.
Application in Stereoselective Synthesis of Biologically Relevant Molecules
The utility of this compound as a chiral building block is primarily derived from the predictable stereochemical outcome of its reactions. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amine and the tosylate leaving group on a side chain provides a chemically stable yet reactive molecule. This allows for its use in a variety of transformations where the D-alanine stereocenter is transferred to the target molecule.
One of the key applications of this chiral synthon is in the synthesis of chiral aziridines. Aziridines are highly valuable, strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates in the synthesis of a wide array of biologically active compounds, including amino alcohols, diamines, and atypical amino acids. The synthesis often proceeds via an intramolecular cyclization of a precursor derived from Boc-D-alaninol, the reduced form of Boc-D-alanine. The tosylation of the primary alcohol of Boc-D-alaninol furnishes the corresponding tosylate, which can then undergo base-mediated ring closure to yield the chiral aziridine-2-carboxylate (B8329488) precursor. This stereospecific reaction ensures that the chirality of the starting D-alanine is retained in the aziridine (B145994) ring.
For instance, research has demonstrated the use of related chiral precursors in the diastereoselective alkylation of aziridine-2-carboxylate esters. While specific data on this compound is not extensively detailed in readily available literature, the general principle involves the generation of an enolate from the aziridine-2-carboxylate, which then reacts with an electrophile. The stereochemical outcome of this alkylation is directed by the existing stereocenter of the aziridine ring, which was originally derived from the D-alanine precursor.
Another significant application lies in the synthesis of β-amino alcohols. These motifs are prevalent in a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The synthesis of enantiomerically pure anti-β-amino alcohols has been achieved from α-amino acid derivatives. A general strategy involves the reduction of a Boc-protected α-amino ester to the corresponding aldehyde, followed by the in-situ addition of a Grignard reagent. In a hypothetical application of this compound, it could serve as a precursor to a chiral epoxide, which upon nucleophilic ring-opening would yield a β-amino alcohol with controlled stereochemistry.
The following table summarizes the potential transformations and resulting biologically relevant scaffolds that can be accessed using this compound as a chiral building block, based on established synthetic methodologies for related compounds.
| Starting Material Precursor | Key Transformation | Resulting Chiral Scaffold | Potential Biological Relevance |
| Boc-D-alaninol | Tosylation followed by intramolecular cyclization | Chiral Aziridine-2-carboxylate derivative | Intermediate for antiviral and anticancer agents |
| Boc-D-Alaninyl derivative | Reduction and subsequent nucleophilic addition | anti-β-Amino alcohol | Component of antibiotics and enzyme inhibitors |
| This compound | Nucleophilic displacement with a heterocyclic moiety | Chiral heterocyclic amine | Core structure in various alkaloids and CNS-active drugs |
Detailed research findings on the direct application of this compound are limited in broad searches, suggesting its use may be more specialized or documented in less accessible literature. However, the principles of stereoselective synthesis using chiral pool starting materials strongly support its potential as a valuable tool for medicinal chemists. The ability to introduce a defined stereocenter early in a synthetic sequence is a powerful strategy for the efficient construction of enantiomerically pure drug candidates.
Advanced Analytical and Spectroscopic Characterization of Boc D Alaninyl Tosylate Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Boc-D-Alaninyl tosylate in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 1H and 13C NMR Techniques for Conformation and Connectivity
One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of this compound. The expected chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the constituent functional groups: the tert-butoxycarbonyl (Boc) protecting group, the alanine (B10760859) backbone, and the p-toluenesulfonate (tosylate) counterion. researchgate.netchemicalbook.comcolumbia.edu
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons in the molecule. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. mdpi.com The chemical shifts are sensitive to hybridization and the electronic nature of neighboring atoms.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from its constituent parts and related structures. chemicalbook.comhmdb.cachemicalbook.comspectrabase.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment (Atom) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |
|---|---|---|---|
| Boc (C(CH₃)₃) | ~1.45 | ~28.5 | s (9H) / Methyl carbons |
| Boc (C(CH₃)₃) | - | ~80.5 | Quaternary carbon |
| Boc (C=O) | - | ~155.8 | Carbonyl carbon |
| Ala-CH₃ | ~1.40 | ~17.0 | d (3H) / Coupled to Ala-CH |
| Ala-CH | ~4.10 | ~50.0 | q (1H) / Coupled to Ala-CH₃ and NH |
| Ala-COOH | ~10-12 (exchangeable) | ~175.0 | Carboxylic acid carbon |
| Ala-NH | ~7.5 (exchangeable) | - | Amide proton |
| Tosyl-CH₃ | ~2.35 | ~21.2 | s (3H) |
| Tosyl-Ar-H (ortho to SO₃) | ~7.75 | ~128.8 | d (2H) |
| Tosyl-Ar-H (meta to SO₃) | ~7.25 | ~125.9 | d (2H) |
| Tosyl-Ar-C (ipso to SO₃) | - | ~145.5 | Quaternary carbon |
Note: 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet. Chemical shifts are approximate and can vary based on solvent and concentration.
2D NMR Methods (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and spatial relationships between atoms, which might be ambiguous from 1D spectra alone. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a key cross-peak would be observed between the Ala-CH proton and the Ala-CH₃ protons, confirming the alanine fragment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning carbon signals based on their attached, and more easily identified, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for identifying connectivity across quaternary carbons, such as the carbonyls and the Boc quaternary carbon. For instance, HMBC can show a correlation from the Ala-NH proton to the Boc carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the three-dimensional conformation of the molecule.
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |
|---|---|---|---|
| COSY | Ala-CH (~4.10 ppm) | Ala-CH₃ (~1.40 ppm) | Confirms alanine spin system. |
| Tosyl-Ar-H (~7.75 ppm) | Tosyl-Ar-H (~7.25 ppm) | Confirms ortho-coupling in the tosyl ring. | |
| HSQC | Ala-CH (~4.10 ppm) | Ala-C (~50.0 ppm) | Direct C-H bond assignment. |
| Ala-CH₃ (~1.40 ppm) | Ala-C (~17.0 ppm) | Direct C-H bond assignment. | |
| Boc-CH₃ (~1.45 ppm) | Boc-C (~28.5 ppm) | Direct C-H bond assignment. | |
| Tosyl-CH₃ (~2.35 ppm) | Tosyl-C (~21.2 ppm) | Direct C-H bond assignment. | |
| HMBC | Ala-NH (~7.5 ppm) | Boc C=O (~155.8 ppm), Ala-CH (~50.0 ppm) | Confirms N-Boc protection. |
| Ala-CH₃ (~1.40 ppm) | Ala-CH (~50.0 ppm), Ala-COOH (~175.0 ppm) | Confirms alanine structure. | |
| Tosyl-CH₃ (~2.35 ppm) | Tosyl-Ar-C (ipso & ortho) | Confirms methyl position on the aromatic ring. |
| NOESY | Ala-NH (~7.5 ppm) | Ala-CH (~4.10 ppm) | Shows spatial proximity, aiding conformational analysis. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. nih.govnih.govunr.edu
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₁₅H₂₃NO₅S), the expected exact mass can be calculated and compared to the experimental value to confirm its elemental composition with high confidence.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃NO₅S |
| Monoisotopic Mass | 329.130 Da |
| Ionization Mode | ESI+ (Electrospray Ionization, Positive) |
| Observed Ion | [M+H]⁺ |
| Expected m/z | 330.137 Da |
The experimental HRMS value should match the expected value within a very small error margin (typically < 5 ppm) to confirm the elemental formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce product ions. taylorfrancis.comunito.it The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. nih.govnih.gov
The fragmentation of Boc-protected amino acids is well-documented. doaj.org Common fragmentation pathways involve the loss of components of the Boc group. reddit.comresearchgate.net
Loss of isobutylene (B52900) (56 Da): A primary fragmentation pathway for the Boc group is the loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate which can then lose CO₂.
Loss of the entire Boc group (100 Da): The loss of C₅H₈O₂ is another characteristic fragmentation.
Cleavage of the amino acid backbone: Further fragmentation can lead to characteristic b- and y-type ions if the molecule were part of a peptide, or analogous fragments for the single amino acid derivative.
Interactive Data Table: Predicted MS/MS Fragmentation of [Boc-D-Ala-OTs + H]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Fragment Identity |
|---|---|---|---|
| 330.1 | 274.1 | 56.0 (C₄H₈) | [M+H - isobutylene]⁺ |
| 330.1 | 230.1 | 100.0 (C₅H₈O₂) | [M+H - Boc]⁺ (D-Alanine-OTs) |
| 330.1 | 174.1 | 156.0 (C₇H₈O₂S) | [M+H - toluenesulfonic acid]⁺ |
Chiral Chromatography for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of chiral compounds like this compound is critical, as the presence of the undesired L-enantiomer can have significant implications in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating and quantifying enantiomers. sigmaaldrich.com
The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. rsc.org Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly employed for the separation of amino acid derivatives. sigmaaldrich.com The choice of mobile phase, which typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier (e.g., isopropanol), is crucial for achieving optimal separation. rsc.org
Interactive Data Table: Example Chiral HPLC Method for Boc-D-Alanine Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IC (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Elution Order | Typically, the D-enantiomer elutes after the L-enantiomer on many common CSPs. sigmaaldrich.com |
| Resolution (Rs) | A value > 1.5 indicates baseline separation between the two enantiomer peaks. |
By analyzing a sample of this compound using a validated chiral HPLC method, the presence of any Boc-L-Alaninyl tosylate impurity can be accurately quantified, thus confirming the enantiomeric purity of the compound.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation and quantification of enantiomers of N-protected amino acids and their derivatives. The choice of CSP is the most critical factor for achieving successful enantiomeric separation. yakhak.org For compounds like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. sigmaaldrich.comsigmaaldrich.com
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin or ristocetin (B1679390) A, offer multimodal separation capabilities, functioning effectively in reversed-phase, polar organic, and normal-phase modes. sigmaaldrich.comsigmaaldrich.com These phases provide a complex array of interactions—including hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance—that facilitate chiral recognition of N-blocked amino acids. chromatographytoday.com For Boc-amino acid derivatives, reversed-phase mode is often the most viable choice. sigmaaldrich.com
Polysaccharide-based CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or bonded to a silica (B1680970) support, are also widely used for resolving α-amino acid esters. yakhak.org The enantioseparation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, primarily through hydrogen bonds, dipole-dipole interactions, and steric fit within the chiral grooves of the polysaccharide structure.
Research on various α-amino acid ethyl esters has shown that Chiralpak IA and Chiralpak AD-H columns, which are amylose-based, provide superior performance for this class of compounds. yakhak.org The mobile phase typically consists of a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), with the exact ratio optimized to balance resolution and analysis time. yakhak.org
Below is a table summarizing typical HPLC conditions for the chiral separation of Boc-alanine derivatives, which would be applicable for developing a method for this compound.
| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Macrocyclic Glycopeptide CSP) |
|---|---|---|
| Chiral Stationary Phase | Lux Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIROBIOTIC T (Teicoplanin) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Hexane / 2-Propanol (80:20, v/v) | Isocratic: Methanol / 0.1% Triethylammonium Acetate pH 4.1 (20:80, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 230 nm |
| Temperature | 25 °C | 25 °C |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) on chiral columns is another powerful technique for enantiomeric separation, particularly for volatile compounds. Amino acid derivatives, including this compound, are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile species. nih.govcapes.gov.br
A common approach involves a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group. researchgate.net For an N-protected compound like this compound, the strategy would need to be adapted, potentially involving the conversion of the tosylate ester to a more volatile ester (e.g., an isopropyl ester) and using a fluorinated acylating agent. nih.gov
The most widely used chiral stationary phases for this purpose are based on cyclodextrin (B1172386) derivatives or amino acid derivatives, such as Chirasil-Val. nih.govresearchgate.net Chirasil-Val, a polysiloxane-anchored L-valine-tert-butylamide, has demonstrated broad applicability for the separation of N-trifluoroacetylated amino acid isopropyl esters. nih.gov The separation mechanism is based on the formation of transient diastereomeric hydrogen-bonded associates between the analyte and the chiral stationary phase.
The following table outlines a typical set of conditions for the chiral GC analysis of alanine derivatives after appropriate derivatization.
| Parameter | Typical Conditions |
|---|---|
| Derivatization Reagents | 1. Isopropanol / HCl (for esterification) 2. Trifluoroacetic Anhydride (TFAA) (for acylation) |
| Chiral Stationary Phase | Chirasil-L-Val |
| Column Dimensions | 25 m x 0.25 mm ID, 0.16 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C, ramp at 4 °C/min to 180 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250 °C |
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
X-ray crystallography is the definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. It also provides precise information about the compound's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.
For a derivative like this compound, obtaining a single crystal of suitable quality is the first and most critical step. Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined.
The analysis of the crystal structure of a related compound, N-(Boc-L-alanine)allylamine, reveals detailed conformational data. Similarly, a crystallographic analysis of this compound would confirm the (R)-configuration at the α-carbon, as expected for a D-alanine derivative. Furthermore, it would reveal the conformation of the Boc protecting group and the tosylate moiety, as well as how the molecules pack together in the crystal lattice. This information is crucial for understanding the physical properties of the solid material and for computational modeling studies.
The table below presents illustrative crystallographic data that could be expected from an analysis of a Boc-D-alanine derivative.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C15H21NO6S (for this compound) |
| Formula Weight | 343.39 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 21.0 Å α = 90°, β = 90°, γ = 90° |
| Volume | 3355.4 Å3 |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.360 g/cm3 |
Theoretical and Computational Investigations of Boc D Alaninyl Tosylate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict a molecule's geometry, electronic structure, and reactivity without the need for empirical data. researchgate.netrsc.org For Boc-D-Alaninyl tosylate, these calculations can provide critical insights into its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity, particularly in pericyclic reactions and nucleophilic/electrophilic attacks.
The HOMO represents the ability of a molecule to donate electrons, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
For this compound, FMO analysis would identify the most probable sites for reaction. The tosylate group, being a strong electron-withdrawing group and a good leaving group, would significantly influence the electron distribution and the nature of the frontier orbitals.
Illustrative FMO Data for this compound This table represents the type of data that would be generated from a quantum chemical calculation, as specific experimental or calculated values for this compound are not readily available.
| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|---|
| HOMO Energy | -0.258 | -7.02 | Indicates regions susceptible to electrophilic attack, likely localized on the tosylate and carboxyl groups. |
| LUMO Energy | -0.045 | -1.22 | Indicates regions susceptible to nucleophilic attack, primarily the carbon atom attached to the tosylate group. |
Understanding the mechanism of a chemical reaction requires the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Quantum chemical calculations are powerful tools for locating and characterizing the geometry and energy of transition states. This modeling allows for the elucidation of reaction mechanisms and the prediction of reaction rates.
For reactions involving this compound, such as nucleophilic substitution where the tosylate acts as a leaving group, transition state modeling can determine whether the reaction proceeds through an SN1 or SN2 mechanism. By calculating the energy barriers for competing pathways, researchers can predict the most favorable reaction route and identify factors that may influence the outcome. These computational approaches have been successfully applied to understand the reductive radiation chemistry of alanine (B10760859), for instance. rsc.org
Conceptual Transition State Energy Profile This table illustrates the kind of data obtained from transition state modeling for a hypothetical nucleophilic substitution reaction of this compound.
| Species | Relative Energy (kcal/mol) | Key Geometric Features |
|---|---|---|
| Reactants (this compound + Nucleophile) | 0 | Initial state |
| Transition State | +18.5 | Elongated C-OTs bond, forming C-Nucleophile bond |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information about the conformational flexibility and intermolecular interactions of a system. Ab initio MD simulations have been used to study the electronic properties of hydrated amino acids like alanine. nih.gov
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational landscape. This analysis can identify the most stable conformers and the energy barriers between them, which is crucial for understanding its behavior in solution and its ability to bind to other molecules. Furthermore, MD simulations can model the interactions between this compound and solvent molecules or other reactants, providing insights into solvation effects and the initial stages of a chemical reaction. The photoionization dynamics of related molecules like β-alanine have also been investigated using these techniques. aip.org
Representative Conformational Dihedrals from MD Simulation This table presents conceptual data representing the most populated dihedral angles that would be identified from an MD simulation of this compound in a solvent.
| Dihedral Angle | Description | Observed Angles (°) |
|---|---|---|
| φ (phi) | C'-N-Cα-C' | -150, -60 |
| ψ (psi) | N-Cα-C'-N | +150, +60 |
In Silico Prediction of Stereoselectivity in Synthetic Transformations
Predicting the stereochemical outcome of a reaction is a significant challenge in organic synthesis. In silico methods, including quantum chemical calculations and machine learning models, are increasingly being used to predict the stereoselectivity of reactions. arxiv.orgnih.gov These approaches can be particularly valuable for reactions involving chiral molecules like this compound.
By modeling the transition states leading to different stereoisomeric products, the relative energy barriers can be calculated. According to transition state theory, the product distribution is determined by these energy differences. Lower energy barriers correspond to faster reaction rates and, therefore, the major product. Machine learning approaches, on the other hand, can be trained on datasets of reactions with known stereochemical outcomes to predict the selectivity of new transformations. chemistryworld.combohrium.com
Example of In Silico Stereoselectivity Prediction This table provides a hypothetical comparison of transition state energies for a reaction yielding two different stereoisomers.
| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| TS leading to R-product | 20.1 | 95 |
Force Field Development and Parameterization for Boc-Protected Amino Acid Derivatives
The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used. A force field is a set of parameters that defines the potential energy of a system of atoms and molecules. While standard force fields like AMBER and CHARMM are well-parameterized for natural amino acids, specific parameters are often required for modified or unnatural amino acids, such as those with protecting groups like the Boc group. nih.govambermd.orgambermd.org
The development of force field parameters for Boc-protected amino acids involves a multi-step process. Typically, quantum chemical calculations are performed to obtain data on the molecule's geometry, vibrational frequencies, and charge distribution. The electrostatic potential (ESP) derived from these calculations is then used to fit atomic charges using methods like Restrained Electrostatic Potential (RESP). nih.gov Bond, angle, and dihedral parameters are subsequently optimized to reproduce experimental data or high-level quantum mechanical calculations.
The availability of accurate force field parameters for this compound would enable reliable MD simulations to study its dynamics, interactions, and conformational preferences in various environments, which is crucial for applications in peptide synthesis and drug design. nih.gov
Key Steps in Force Field Parameterization
| Step | Methodology | Purpose |
|---|---|---|
| 1. Quantum Mechanical Calculations | Ab initio or DFT methods | Generate reference data on molecular geometry, vibrational frequencies, and electronic properties. |
| 2. Charge Derivation | RESP or other charge fitting schemes | Determine partial atomic charges that accurately represent the electrostatic potential. |
| 3. Parameter Optimization | Fitting to QM or experimental data | Refine bond, angle, and dihedral parameters to reproduce known structural and energetic properties. |
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Pathways for Boc-D-Alaninyl Tosylate
Future research could focus on developing more environmentally benign methods for synthesizing this compound, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Conventional methods for creating activated esters like tosylates often involve reagents and solvents that are not aligned with the principles of green chemistry.
Exploration into catalytic methods for the tosylation of N-Boc-D-alanine could offer a significant improvement over stoichiometric approaches. The use of novel organocatalysts or metal-based catalysts could potentially lower the activation energy of the reaction, allowing for milder conditions and reducing the formation of byproducts.
A particularly promising green alternative would be the development of biocatalytic methods. While biocatalysis is widely used for creating chiral amines and other amino acid derivatives, specific enzymatic processes for the direct tosylation of the carboxylic acid group of a Boc-protected amino acid are not yet established. Future research could involve screening for novel enzymes or engineering existing ones, such as lipases or esterases, to accept Boc-D-alanine and a tosyl-group donor as substrates. This could enable the synthesis to be performed in aqueous media under mild pH and temperature conditions, drastically improving the environmental profile of the process.
Investigating solvent-free reaction conditions is another key direction for greener synthesis. Techniques like ball-milling could be explored to facilitate the reaction between solid N-Boc-D-alanine and a tosylating agent, potentially with a solid-phase catalyst, thereby eliminating the need for hazardous organic solvents rsc.org.
Furthermore, transitioning the synthesis to a continuous flow chemistry platform could offer numerous advantages. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved safety, and minimized byproduct formation. A flow process for this compound could potentially telescope multiple reaction steps, reducing the need for intermediate isolation and purification, thus saving time, resources, and energy.
Exploration of Novel Reactivity Patterns for the Tosylate Group
The tosylate moiety in this compound functions as an excellent leaving group, activating the carboxyl group for nucleophilic acyl substitution. This is its primary and well-understood role, particularly for forming amide bonds in peptide synthesis. However, future research could delve into less conventional reactivity patterns. Detailed mechanistic studies could explore its utility in reactions beyond standard amide coupling, such as in the formation of other carbonyl derivatives or in novel cyclization reactions where the activated carboxyl group participates in an intramolecular transformation. Investigating its reactivity with a broader range of non-traditional nucleophiles could unlock new synthetic applications for this building block.
Integration into Automated Synthesis Platforms
Boc-protected amino acids are foundational to automated solid-phase peptide synthesis (SPPS) chemimpex.comsigmaaldrich.com. In typical Boc-based SPPS, the carboxylic acid of the incoming amino acid is activated in situ just before the coupling step. While this compound is a pre-activated form of Boc-D-alanine, its specific use and advantages in modern automated synthesizers have not been extensively documented.
Future research could evaluate the efficiency of using this compound directly as a building block in automated platforms. This would involve assessing its stability during storage and under synthesis conditions, its coupling kinetics compared to standard in situ activation methods, and its potential to reduce side reactions or improve yields for specific "difficult" sequences. Its integration could potentially streamline synthesis protocols by eliminating the need for separate activation reagents and steps within the automated cycle.
Applications in Advanced Materials Science and Supramolecular Chemistry
The application of amino acid derivatives in the development of novel biomaterials and supramolecular assemblies is a rapidly growing field. However, specific studies detailing the use of this compound in these areas are not prominent.
Future research could explore the incorporation of this compound into polymers or hydrogels. Its defined stereochemistry and functional groups could be used to impart specific properties, such as chirality or controlled degradation, to advanced materials. In supramolecular chemistry, it could be investigated as a component in self-assembling systems, where the interplay between the bulky Boc group, the chiral center, and the potential for non-covalent interactions involving the tosylate group could lead to the formation of ordered nanostructures. One vendor of the compound lists materials science as a potential application area, suggesting its utility in this field is recognized, though not yet detailed in available literature chimmed.ru.
Data Tables
A comprehensive search of scientific literature did not yield specific experimental data sets suitable for inclusion in data tables for the future-facing topics discussed above.
Q & A
Q. What are the established synthetic protocols for Boc-D-Alaninyl tosylate, and how can purity be optimized?
this compound is typically synthesized via a multi-step process involving:
Amino Protection : The D-alanine amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) .
Tosylation : The hydroxyl group is activated with tosyl chloride in anhydrous dichloromethane, catalyzed by pyridine to form the tosylate ester .
Purification : Recrystallization from ethanol/water mixtures or preparative HPLC ensures high purity (>98%). Characterization via NMR (¹H/¹³C) and FT-IR confirms structure, while HPLC quantifies purity .
Key Considerations: Monitor reaction progress with TLC, and avoid moisture to prevent Boc-group hydrolysis.
Q. Which analytical techniques are critical for validating this compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl) and tosylate aromatic protons (δ ~7.8 ppm) .
- FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1170 cm⁻¹ (tosyl S=O) verify functional groups .
- X-ray Diffraction (XRD) : Resolves crystal structure and polymorphic variations, critical for reproducibility .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How do polymorphic forms of this compound influence its solubility and bioavailability?
Polymorphism can alter solubility by 10–50%, impacting drug delivery. For example:
- Form I vs. III : In sorafenib tosylate, solubility differences in simulated gastric fluid (pH 1.2) correlate with permeability coefficients (Papp ≈ 3 × 10⁻⁵ cm/s) .
- Analytical Strategies : Use XRD to identify polymorphs and parallel artificial membrane permeability assays (PAMPA) to model bioavailability .
Experimental Design: Conduct solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) and correlate with dissolution kinetics .
Q. How can contradictory reactivity data in peptide coupling reactions involving this compound be resolved?
Contradictions often arise from:
- Impurity Interference : Trace moisture or residual solvents (e.g., DCM) may deactivate coupling reagents. Use Karl Fischer titration to quantify moisture .
- Outlier Data : Apply sensitivity analyses (e.g., pre-specified exclusion of outlier batches, as in ATMOS-1 trials) .
- Replication : Reproduce reactions under inert atmospheres (argon/glovebox) and validate with LC-MS to track byproducts .
Q. What computational models predict the stability of this compound under varying experimental conditions?
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., Boc-group hydrolysis in acidic conditions) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., tosylate ester cleavage) .
- Thermogravimetric Analysis (TGA) : Validate thermal stability predictions experimentally (decomposition >150°C) .
Methodological Resources
- Synthetic Protocols : Follow reproducibility guidelines for experimental sections, including reagent grades and purification details .
- Data Reporting : Use standardized tables for solubility/permeability data (e.g., mean ± SD, n ≥ 3) .
- Ethical Compliance : Disclose conflicts of interest and funding sources in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
